

A Comparative Guide to DS-1001b and Ivosidenib for IDH1-Mutant Glioma

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for isocitrate dehydrogenase 1 (IDH1)-mutant gliomas is evolving, with several potent inhibitors in development and clinical use. This guide provides an objective comparison of two key small molecule inhibitors: **DS-1001b**, a novel brain-penetrant inhibitor, and ivosidenib (AG-120), an FDA-approved therapy for other IDH1-mutant cancers also investigated in glioma. This comparison is based on available preclinical and clinical experimental data.

Executive Summary

Both **DS-1001b** and ivosidenib are selective inhibitors of the mutant IDH1 enzyme, which is a hallmark of a significant subset of gliomas. Their primary mechanism of action is to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the restoration of normal cellular differentiation and inhibition of tumor growth.[1][2] Preclinical data suggests that **DS-1001b** has high blood-brain barrier permeability, a critical feature for treating brain tumors. [3][4] Clinical data for both agents have demonstrated their ability to significantly reduce 2-HG levels in tumor tissue and show promising anti-tumor activity, particularly in non-enhancing gliomas.[5][6][7]

Performance Data

The following tables summarize the quantitative data on the biochemical activity, cellular potency, and clinical efficacy of **DS-1001b** and ivosidenib in the context of IDH1-mutant glioma.



Table 1: Biochemical and Cellular Potency

Parameter	DS-1001b	lvosidenib (AG- 120)	Reference
Target	Mutant IDH1	Mutant IDH1	[1][3]
IC50 (IDH1 R132H)	1.8 nmol/L (without preincubation)	~12 nM	[3][8]
IC50 (IDH1 R132C)	2.5 nmol/L (without preincubation)	Not specified in glioma context	[3]
IC50 (Wild-Type IDH1)	>1000 nmol/L (without preincubation)	Inhibits at higher concentrations	[3][8]
Cellular 2-HG Inhibition (IC50)	2.9 nmol/L (U87MG- IDH1 R132H cells)	Not specified in glioma context	[3]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Preclinical In Vivo Efficacy

Parameter	DS-1001b	lvosidenib (AG- 120)	Reference
Animal Model	Patient-Derived Orthotopic Xenograft (Glioblastoma, IDH1 R132H)	Orthotopic Mouse Xenograft (Human mIDH1-R132H glioma)	[3][9]
Key Findings	Impaired tumor growth, decreased 2- HG levels, induced glial differentiation.	>84% 2-HG inhibition in brain tumors.	[3][9][10]

Table 3: Clinical Trial Highlights (Phase I)



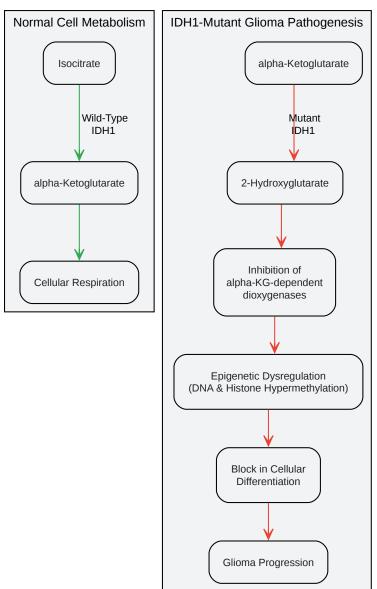
Parameter	DS-1001b (NCT03030066)	Ivosidenib (NCT02073994 - Glioma Cohort)	Reference
Patient Population	Recurrent/progressive IDH1-mutant glioma	Advanced IDH1- mutant glioma	[6][11]
Dose	125-1400 mg twice daily (dose escalation)	500 mg once daily (expansion cohort)	[6][11]
Brain/Plasma Ratio	0.19 - 0.77 (in 3 patients)	0.16	[12][13]
Tumor 2-HG Reduction	Significantly lower than pre-study samples	~91.1%	[5][7]
Objective Response Rate (ORR) - Enhancing Tumors	17.1%	Not effective in enhancing tumors in a separate study	[6][14]
Objective Response Rate (ORR) - Non- Enhancing Tumors	33.3%	2.9% (1 partial response)	[6][14]
Stable Disease (SD) - Non-Enhancing Tumors	7 out of 9 evaluable patients	85.7%	[6][13]
Median Progression- Free Survival (PFS) - Non-Enhancing Tumors	Not reached (95% CI, 24.1 to not reached)	13.6 months	[6][7]

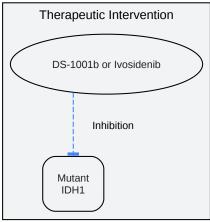
Mechanism of Action and Signaling Pathway

Both **DS-1001b** and ivosidenib function by selectively inhibiting the mutated IDH1 enzyme. In gliomas with an IDH1 mutation, the enzyme gains a neomorphic function, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases,



leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis.[15] By inhibiting mutant IDH1, both drugs reduce 2-HG levels, thereby reversing these epigenetic alterations and promoting differentiation of glioma cells.[3][15]







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Caption: Signaling pathway of mutant IDH1 inhibition by **DS-1001b** and ivosidenib.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Enzyme Inhibition Assay (for IC50 determination)

- Objective: To determine the concentration of the inhibitor required to reduce the activity of the mutant IDH1 enzyme by 50%.
- · General Protocol:
 - Recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1 enzymes are used.
 - The inhibitor (DS-1001b or ivosidenib) is serially diluted to a range of concentrations.
 - The enzyme is incubated with the inhibitor for a specified period (e.g., with or without preincubation).[3]
 - \circ The enzymatic reaction is initiated by adding substrates, including α -ketoglutarate and NADPH.
 - The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Assay

 Objective: To measure the effect of the inhibitor on the production of 2-HG in IDH1-mutant glioma cells.



· General Protocol:

- IDH1-mutant glioma cell lines (e.g., U87MG engineered to express IDH1 R132H) are cultured.[3]
- Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
- Cell lysates or culture media are collected.
- The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).
- IC50 values for cellular 2-HG inhibition are determined from the dose-response curve.

Patient-Derived Orthotopic Xenograft (PDX) Model of Glioma

- Objective: To evaluate the in vivo efficacy of the inhibitor in a clinically relevant animal model.
- General Protocol:
 - Freshly resected human glioma tissue with a confirmed IDH1 mutation is obtained from patients.[3]
 - The tumor tissue is dissociated into a single-cell suspension.
 - A specific number of tumor cells (e.g., 1 x 10⁵ cells) are stereotactically implanted into the brains of immunodeficient mice (e.g., NOD-scid).[16]
 - Tumor growth is monitored using non-invasive imaging techniques like MRI.
 - Once tumors are established, mice are randomized to receive the inhibitor (e.g., DS-1001b administered orally) or a vehicle control.[3]
 - Treatment continues for a specified duration, and tumor volume is measured periodically.



 At the end of the study, tumors are harvested for analysis of 2-HG levels, histology, and biomarkers of differentiation (e.g., GFAP).[3]



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